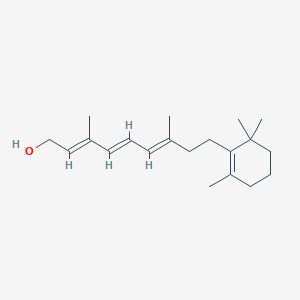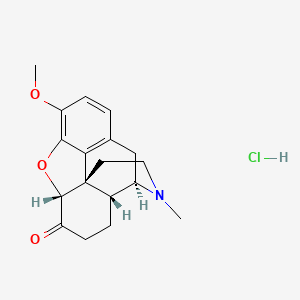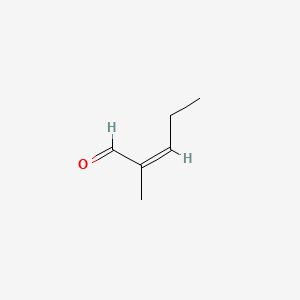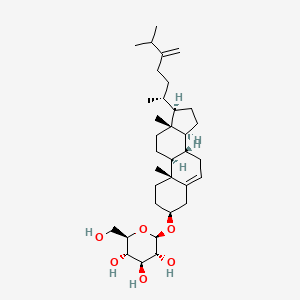
All-trans-7,8-dihydroretinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
All-trans-7,8-dihydroretinol is a retinoid obtained by formal hydrogenation across the 7,8-double bond of all-trans-retinol It has a role as a marine xenobiotic metabolite. It is a retinoid and a primary alcohol.
科学的研究の応用
Enzymatic Activity and Metabolism
All-trans-7,8-dihydroretinol is involved in the metabolism of vitamin A, specifically being a product of enzymatic activity. The enzyme retinol saturase has been found to have altered bond specificity in zebrafish, capable of saturating either the 13-14 or 7-8 double bonds of all-trans-retinol to produce all-trans-13,14-dihydroretinol or all-trans-7,8-dihydroretinol, respectively (Moise et al., 2007). This enzyme is crucial in the metabolic pathway of vitamin A derivatives, showing its importance in vertebrate physiology.
Stereospecificity and Biological Effects
Further research highlights the stereospecificity of retinol saturase, which produces different isomers of dihydroretinoids, including all-trans-7,8-dihydroretinol. These isomers have varying biological effects and interactions with receptors like retinoic acid receptors (RARs). The different isomers of dihydroretinoids, including all-trans-7,8-dihydroretinol, show distinct biological activities and receptor interactions, indicating their potential role in cellular signaling processes (Moise et al., 2008).
Transactivation and Nuclear Receptor Activation
The role of all-trans-7,8-dihydroretinol in nuclear receptor activation and gene transcription regulation is significant. Dihydroretinoids, including all-trans-7,8-dihydroretinol, activate retinoic acid receptors, influencing gene transcription related to cellular differentiation and other physiological processes (Moise et al., 2009). This demonstrates the potential signaling functions of all-trans-7,8-dihydroretinol in diverse biological contexts.
特性
分子式 |
C20H32O |
|---|---|
分子量 |
288.5 g/mol |
IUPAC名 |
(2E,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trien-1-ol |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,13,21H,7,10-12,14-15H2,1-5H3/b9-6+,16-8+,17-13+ |
InChIキー |
XEMSPUZLYVPKPX-SHGBQBHBSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C/CO)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CCO)C)C |
同義語 |
7,8-dihydroretinol all-trans-7,8-dihydroretinol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B1253897.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)
![methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253904.png)



![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)


![(1S,2R,9R,12R)-11-methyl-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1253915.png)

![[(4E,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1253919.png)